3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid
Description
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a methyl group on the benzoic acid moiety
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(16)6-7-14(13)19-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCKNCVBPFIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691097 | |
| Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-42-3 | |
| Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and 2-methylbenzoic acid.
Grignard Reaction: The 5-chloro-2-methoxybenzaldehyde is first converted to the corresponding Grignard reagent by reacting it with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then coupled with 2-methylbenzoic acid under controlled conditions to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl)acetic acid: Similar in structure but with an acetic acid moiety instead of a benzoic acid moiety.
2-Chloro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a benzoic acid group.
5-Chloro-2-methoxyphenylboronic acid: Similar structure with a boronic acid group.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-2-methylbenzoic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, along with a methyl group on the benzoic acid moiety. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
